2-(Oxan-2-yloxy)-2-phenylethanol
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Overview
Description
2-(Oxan-2-yloxy)-2-phenylethanol is an organic compound that features a phenyl group attached to an ethanediol moiety, which is further connected to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yloxy)-2-phenylethanol typically involves the reaction of phenylethanol with oxirane in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of bases like sodium hydroxide to promote the opening of the oxirane ring and subsequent formation of the oxane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yloxy)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted phenylethanol derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Oxan-2-yloxy)-2-phenylethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yloxy)-2-phenylethanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Oxolan-3-yloxy)oxane
- 2-(Cyclohexyloxy)tetrahydro-2H-pyran
- 4-Hydroxyquinoline
Uniqueness
2-(Oxan-2-yloxy)-2-phenylethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(oxan-2-yloxy)-2-phenylethanol |
InChI |
InChI=1S/C13H18O3/c14-10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-3,6-7,12-14H,4-5,8-10H2 |
InChI Key |
BCDVRNCZMZEOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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